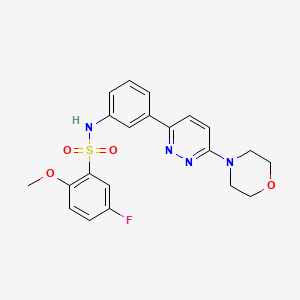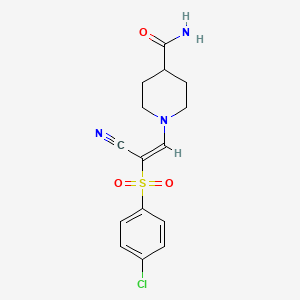
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
Vue d'ensemble
Description
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which target the JAK family of proteins that play a crucial role in the immune response.
Mécanisme D'action
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide specifically targets JAK3, which is predominantly expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways that are involved in the proliferation and differentiation of these cells. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ), which are known to contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing the symptoms of autoimmune diseases such as joint pain, swelling, and skin lesions. It has also been shown to improve the quality of life of patients by reducing the need for other medications such as corticosteroids. However, this compound has also been associated with some adverse effects such as increased risk of infection, anemia, and liver toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in the immune response. However, its use in lab experiments is limited by its toxicity and potential side effects. In addition, this compound has a short half-life and requires frequent dosing, which may affect the reproducibility of experiments.
Orientations Futures
Despite its limitations, (E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide has shown promise as a therapeutic agent for autoimmune diseases. Future research could focus on developing more selective JAK inhibitors that target specific JAK isoforms to minimize side effects. In addition, studies could explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, research could investigate the potential of this compound in other diseases such as cancer, where JAK proteins have been implicated in tumor growth and metastasis.
Applications De Recherche Scientifique
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide has been extensively studied for its therapeutic potential in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to reduce inflammation and prevent tissue damage by inhibiting the activity of JAK proteins, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the immune response.
Propriétés
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c16-12-1-3-13(4-2-12)23(21,22)14(9-17)10-19-7-5-11(6-8-19)15(18)20/h1-4,10-11H,5-8H2,(H2,18,20)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUJHNQGFXLEF-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



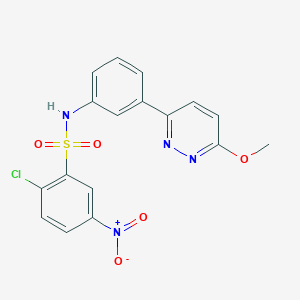
![2,5-dichloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3411259.png)
![(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3411261.png)
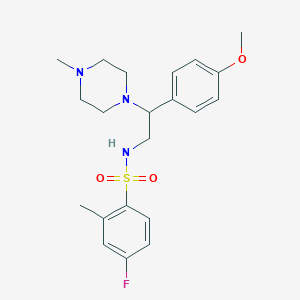
![2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3411282.png)
![N-(4-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3411289.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B3411296.png)

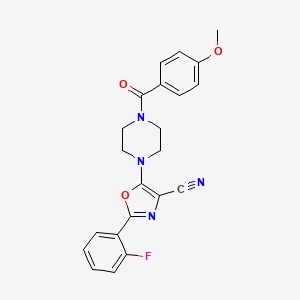
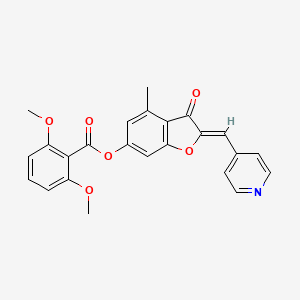
![1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3411310.png)
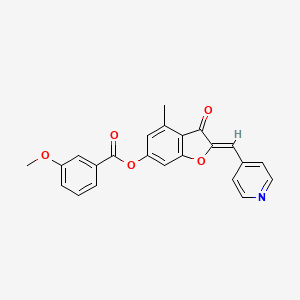
![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B3411335.png)
